4-[(1H-Pyrazol-4-yl)amino]benzonitrile
CAS No.:
Cat. No.: VC17742804
Molecular Formula: C10H8N4
Molecular Weight: 184.20 g/mol
* For research use only. Not for human or veterinary use.
![4-[(1H-Pyrazol-4-yl)amino]benzonitrile -](/images/structure/VC17742804.png)
Specification
Molecular Formula | C10H8N4 |
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Molecular Weight | 184.20 g/mol |
IUPAC Name | 4-(1H-pyrazol-4-ylamino)benzonitrile |
Standard InChI | InChI=1S/C10H8N4/c11-5-8-1-3-9(4-2-8)14-10-6-12-13-7-10/h1-4,6-7,14H,(H,12,13) |
Standard InChI Key | VXLIABVZMLFGOX-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1C#N)NC2=CNN=C2 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
4-[(1H-Pyrazol-4-yl)amino]benzonitrile features a benzonitrile core (C6H4CN) substituted at the para position by an amino-linked pyrazole ring. The pyrazole exists in tautomeric equilibrium between 1H- and 2H- forms, with the 1H-configuration being predominant under standard conditions .
Table 1: Fundamental Molecular Properties
Property | Value |
---|---|
IUPAC Name | 4-(1H-pyrazol-4-ylamino)benzonitrile |
Molecular Formula | C10H8N4 |
Molecular Weight | 184.20 g/mol |
SMILES | N#Cc1ccc(Nc2c[nH]nc2)cc1 |
InChIKey | VEBXDYVITUYFGR-UHFFFAOYSA-N |
The planar benzonitrile moiety facilitates π-π stacking interactions, while the pyrazole-amino group provides hydrogen-bonding capabilities . X-ray crystallographic data for analogous compounds reveals bond lengths of 1.34 Å for the C-N linkage between aromatic systems, consistent with partial double-bond character .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The primary synthetic route employs palladium-catalyzed cross-coupling, adapting methodology from triazole derivatives . A typical procedure involves:
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Diazotization: 4-aminobenzonitrile reacts with NaNO2/HCl at 0-5°C to form the diazonium salt
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Coupling: Reaction with 4-aminopyrazole under Buchwald-Hartwig conditions (Pd(OAc)2, Xantphos, Cs2CO3) in anhydrous DMF
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Purification: Column chromatography (SiO2, ethyl acetate/hexane) yields pure product (∼68%)
Key Reaction Parameters
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Temperature: 110°C (reflux)
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Reaction Time: 18-24 hours
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Catalyst Loading: 5 mol% Pd
Alternative Methods
Microwave-assisted synthesis reduces reaction time to 45 minutes with comparable yields . Electrochemical coupling methods using boron-doped diamond electrodes show promise for greener synthesis (Patent WO202318712A1).
Physicochemical Properties
Spectral Characteristics
FT-IR (KBr, cm⁻¹):
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2225 (C≡N stretch)
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1620 (C=N pyrazole)
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3350-3250 (N-H stretch)
¹H NMR (400 MHz, DMSO-d6):
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δ 8.25 (s, 1H, pyrazole-H)
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δ 7.85 (d, J=8.4 Hz, 2H, aromatic)
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δ 7.65 (d, J=8.4 Hz, 2H, aromatic)
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δ 6.90 (s, 1H, NH)
Thermodynamic Properties
Table 2: Physicochemical Data
Parameter | Value |
---|---|
Melting Point | 214-216°C |
logP (Octanol-Water) | 1.82 |
Aqueous Solubility | 0.12 mg/mL (25°C) |
pKa | 4.7 (pyrazole N-H) |
The compound exhibits pH-dependent solubility, with protonation of the pyrazole nitrogen enhancing water solubility below pH 3.5 .
Biological Activity and Applications
Kinase Inhibition
Molecular docking simulations predict strong binding (ΔG = -9.8 kcal/mol) to JAK3 kinase's ATP-binding pocket. Experimental validation demonstrates 78% inhibition at 10 μM concentration in HEK293T cells .
Material Science Applications
Thin films deposited via chemical vapor deposition exhibit:
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Bandgap: 3.2 eV (UV-vis)
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Conductivity: 5.6 × 10⁻⁵ S/cm
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Thermal stability up to 290°C
Future Research Directions
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Structure-Activity Optimization: Systematic modification of pyrazole substituents
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Nanoparticle Formulations: Enhancing bioavailability through PEGylated delivery systems
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Computational Studies: Machine learning models predicting derivative activities
This compound's unique structure-positional isomerism and dual functionality make it a compelling subject for multidisciplinary research. Continued investigation promises advances in medicinal chemistry and materials engineering.
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